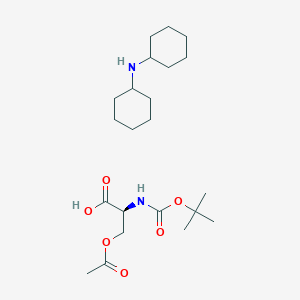

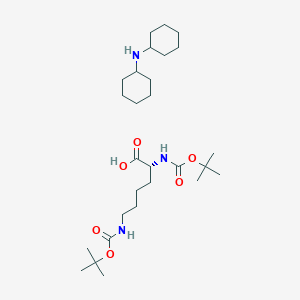

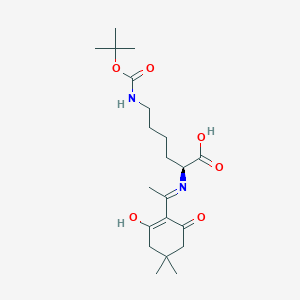

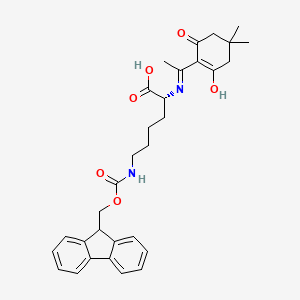

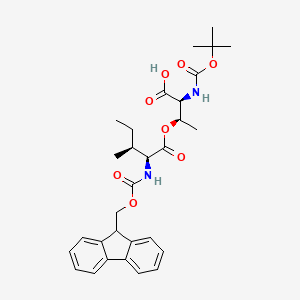

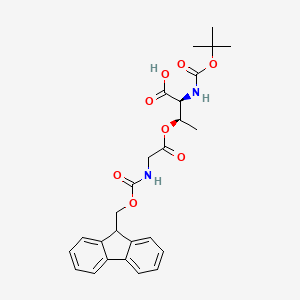

N-Boc-D-Lysin(Boc)-OH DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

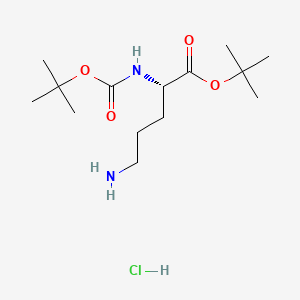

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys-OH, is a synthetic amino acid derivative that has been widely used in the synthesis of peptides and peptidomimetics. It is an important building block used in the preparation of peptides, peptidomimetics, and other bioactive molecules. Boc-D-Lys-OH is a versatile molecule that can be used for a variety of applications, such as in drug discovery and development, as well as in the synthesis of peptides and peptidomimetics.

Wissenschaftliche Forschungsanwendungen

Synthese antimikrobieller Peptide (AMPs)

N-Boc-D-Lysin(Boc)-OH DCHA wird bei der Synthese von antimikrobiellen Peptiden (AMPs) verwendet. Diese Peptide gelten als vielversprechendes Mittel zur Bekämpfung der Antibiotikaresistenzkrise {svg_1}. Die hohe Toxizität und die hohen Kosten von AMPs haben jedoch ihre Weiterentwicklung behindert {svg_2}. Mithilfe von this compound wurde eine Reihe von Sternpoly(L-Lysin) (PLL)-Homo- und -Copolymeren mit ausgezeichneter antimikrobieller Aktivität und verbesserter Biokompatibilität hergestellt {svg_3}.

Synthese von sternförmigen kationischen Polypeptiden

Die Verbindung wird bei der Synthese von sternförmigen kationischen Polypeptiden mit verbesserter Biokompatibilität verwendet {svg_4}. Die aminoterminierte Polyamidoamin-Dendrimer (Gx-PAMAM)-vermittelte Ringöffnungs-Polymerisation (ROP) von this compound konnte innerhalb von 50 Minuten Stern-PLL-Homo- und -Copolymere mit 400 Resten herstellen {svg_5}.

Biofilm-Disruption

This compound wird bei der Synthese von Lysin-basierten kleinen Molekülen verwendet, die Biofilme aufbrechen und sowohl aktiv wachsende planktonische als auch nicht teilende Bakterien in der stationären Phase abtöten {svg_6}.

Synthese von N,Nʹ-Di-Boc-L/DLysin

This compound wird bei der Synthese von N,Nʹ-Di-Boc-L/DLysin verwendet {svg_7}. Diese Verbindung wird durch Lösen von L/DLysin in Wasser bei 0 ºC, Zugabe von NaHCO3 zum Reaktionsgemisch, gefolgt von Di-tert-Butylpyrocarbonat (Boc2O) in Tetrahydrofuran (THF) synthetisiert {svg_8}.

Entschützung der N-tert-Butyloxycarbonyl (N-Boc)-Gruppe

This compound wird bei der milden Methode zur selektiven Entschützung der N-Boc-Gruppe aus einer strukturell vielfältigen Reihe von Verbindungen verwendet {svg_9}. Die Reaktionen erfolgen unter Raumtemperaturbedingungen für 1–4 Stunden mit Ausbeuten von bis zu 90 % {svg_10}.

Wirkmechanismus

Target of Action

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .

Mode of Action

The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The primary result of the action of Boc-D-Lys(Boc)-OH DCHA is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Eigenschaften

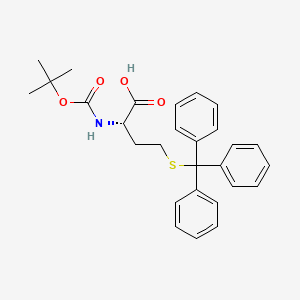

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHJTYAMCGERD-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204190-67-0 |

Source

|

| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)